Spiro[indene-2,4'-piperidin]-1(3H)-one
Overview
Description
Spiro[indene-2,4’-piperidin]-1(3H)-one is a spirocyclic compound characterized by a unique structure where an indene and a piperidine ring are fused together at a single carbon atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Mechanism of Action
Target of Action
Spiro[indene-2,4’-piperidin]-1(3H)-one primarily targets the Neurokinin receptors , specifically the NK2 receptor . Neurokinin receptors play a crucial role in various physiological processes, including pain perception, smooth muscle contraction, and inflammatory responses.
Mode of Action
The compound interacts with its targets by binding to the NK2 receptor. The binding is facilitated by the conformationally restricted equatorial phenyl group present in the compound . This interaction results in the inhibition of the receptor’s activity .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Neurokinin signaling pathway . By inhibiting the NK2 receptor, the compound disrupts the normal functioning of this pathway, leading to downstream effects such as reduced pain perception and smooth muscle contraction .
Pharmacokinetics
The compound’s predicted properties include a boiling point of 4698±550 °C and a density of 118±01 g/cm3 . These properties may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
The molecular and cellular effects of Spiro[indene-2,4’-piperidin]-1(3H)-one’s action primarily involve the inhibition of Neurokinin receptor activity. This can lead to a decrease in pain perception and smooth muscle contraction, among other effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Spiro[indene-2,4’-piperidin]-1(3H)-one typically involves the spirocyclization of indene derivatives with piperidine. One common method includes the reaction of indene with piperidine in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction often requires the use of solvents such as dichloromethane or acetonitrile to facilitate the process .
Industrial Production Methods: Industrial production of Spiro[indene-2,4’-piperidin]-1(3H)-one may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Spiro[indene-2,4’-piperidin]-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of alkyl or aryl groups at the piperidine ring.
Scientific Research Applications
Spiro[indene-2,4’-piperidin]-1(3H)-one has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of novel materials with unique structural properties.
Comparison with Similar Compounds
Spiro[indene-1,4’-piperidine]: Shares a similar spirocyclic structure but differs in the position of the spiro linkage.
Spiro[indoline-2,3’-pyridine]: Another spirocyclic compound with an indoline and pyridine ring.
Spiro[indene-2,1’-pyrrolo[2,1-a]isoquinoline]: Features a spiro linkage between an indene and a pyrroloisoquinoline ring.
Uniqueness: Spiro[indene-2,4’-piperidin]-1(3H)-one is unique due to its specific spiro linkage and the combination of indene and piperidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
spiro[3H-indene-2,4'-piperidine]-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c15-12-11-4-2-1-3-10(11)9-13(12)5-7-14-8-6-13/h1-4,14H,5-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYGRYBPALDMPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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